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Compound of Interest

Compound Name: 1-Ethoxymethyl-2-iodoimidazole

Cat. No.: B114127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-
Ethoxymethyl-2-iodoimidazole, a key building block in various research and development
applications. Due to the absence of a single, detailed published protocol, this guide outlines a
robust two-step synthesis based on well-established and analogous chemical transformations.
The synthesis involves the initial N-protection of imidazole with an ethoxymethyl group,
followed by regioselective iodination at the C2 position.

Summary of Physicochemical and Quantitative Data

The following table summarizes key data for the starting materials, intermediate, and final
product.
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Molecular ) o

Molecular . Physical Boiling CAS
Compound Weight ( .

Formula Form Point (°C) Number

g/mol )

Imidazole Cs3HaN-2 68.08 Solid 256 288-32-4
Chloromethyl o

CsH-CIO 94.54 Liquid 83-84 3188-13-4
ethyl ether
1-
(Ethoxymethy o 80-82 (at 15

CeH10N20 126.16 Liquid 67319-04-4
[)-1H- mmHgQ)
imidazole
n-Butyllithium  CaHolLi 64.06 Solution 109-72-8
lodine I2 253.81 Solid 184.3 7553-56-2
1-
Ethoxymethyl ) 146697-87-

CeHoIN20 252.05 Solid 51-52[1]
-2- 2[2][3]

iodoimidazole

Proposed Synthetic Pathway

The synthesis of 1-Ethoxymethyl-2-iodoimidazole is proposed to proceed via a two-step

sequence:

o Step 1: N-Ethoxymethylation of Imidazole to yield 1-(Ethoxymethyl)-1H-imidazole.

o Step 2: lodination of 1-(Ethoxymethyl)-1H-imidazole via lithiation to yield the final product.
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1. n-BulLi, THF, -78 °C
2. 12

1. NaH, THF
2. CICH20CH2CHs
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G-(Ethoxymethyl)-lH-imidazole]

[1-Ethoxymethyl-2-iodoimidazole]
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Caption: Proposed two-step synthesis of 1-Ethoxymethyl-2-iodoimidazole.

Experimental Protocols
Step 1: Synthesis of 1-(Ethoxymethyl)-1H-imidazole

This procedure details the N-alkylation of imidazole using chloromethyl ethyl ether.

Materials and Reagents:
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Reagent Quantity Moles Purity
Imidazole 10.0g 0.147 mol >99%
Sodium Hydride (60%
_ ST 6.46 g 0.162 mol 60%

dispersion in oil)
Tetrahydrofuran

200 mL - =299.9%
(THF), anhydrous
Chloromethyl ethyl

15.2 g (14.5 mL) 0.161 mol >95%
ether

Procedure:

e Adry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,
and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).

e The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the
hexane is carefully decanted.

e Anhydrous tetrahydrofuran (THF) is added to the flask.

¢ A solution of imidazole in anhydrous THF is added dropwise to the sodium hydride
suspension at 0 °C with stirring.

e The reaction mixture is stirred at room temperature for 1 hour to ensure complete
deprotonation.

e The flask is cooled back to 0 °C, and chloromethyl ethyl ether is added dropwise.

e The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

e The reaction is quenched by the slow addition of water.

e The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.
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e The crude product is purified by vacuum distillation to afford 1-(Ethoxymethyl)-1H-imidazole
as a colorless liquid.

Step 2: Synthesis of 1-Ethoxymethyl-2-iodoimidazole

This procedure describes the iodination of 1-(Ethoxymethyl)-1H-imidazole at the C2 position via
a lithiation-iodination sequence. This method is based on the principle that N-alkoxyalky!l
protecting groups can direct deprotonation to the adjacent C2 position.[4]

Materials and Reagents:

Reagent Quantity Moles Purity

1-(Ethoxymethyl)-1H-

o 10.0g 0.079 mol =298%

imidazole

Tetrahydrofuran

150 mL - >99.9%

(THF), anhydrous

n-Butyllithium (2.5 M

) 35 mL 0.087 mol 25M

in hexanes)

lodine 22.1g 0.087 mol =>99.8%
Procedure:

o Adry, three-necked round-bottom flask is charged with 1-(Ethoxymethyl)-1H-imidazole and
anhydrous THF under a nitrogen atmosphere.

e The solution is cooled to -78 °C using a dry ice/acetone bath.

e n-Butyllithium (2.5 M solution in hexanes) is added dropwise to the stirred solution,
maintaining the temperature below -70 °C.

e The reaction mixture is stirred at -78 °C for 1 hour.

e A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
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e The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room
temperature.

e The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
e The mixture is extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is evaporated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield 1-
Ethoxymethyl-2-iodoimidazole as a solid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 1-
Ethoxymethyl-2-iodoimidazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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